Ethyl 2-bromo-3-oxobutanoate

Descripción general

Descripción

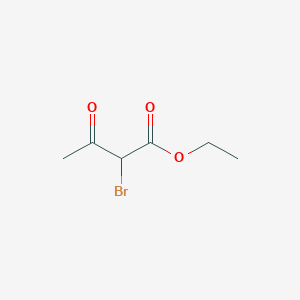

Ethyl 2-bromo-3-oxobutanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester derivative of 3-oxobutanoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxobutanoate can be synthesized through the bromination of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under mild conditions, with the bromine being added dropwise to a solution of ethyl acetoacetate in an organic solvent like dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, concentration, and reaction time. The use of automated systems ensures consistent quality and efficiency in large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-bromo-3-oxobutanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products:

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: Ethyl 2-bromo-3-hydroxybutanoate.

Hydrolysis: 2-bromo-3-oxobutanoic acid and ethanol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-bromo-3-oxobutanoate serves as an important intermediate in the synthesis of complex organic molecules. It is frequently involved in:

- Alkylation Reactions : The compound can undergo alkylation to form α-substituted carbonyl compounds, which are essential building blocks in organic synthesis.

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles such as amines or thiols, expanding the diversity of synthesized products.

Pharmaceuticals

Due to its reactivity and functional groups, this compound is explored in pharmaceutical research for:

- Drug Development : The compound's ability to participate in diverse chemical reactions makes it a candidate for developing new drug entities. For example, it has been used to synthesize potential inhibitors of specific biological targets.

Material Science

In material science, this compound acts as a precursor for:

- Polymer Synthesis : The compound can be polymerized or used as a building block for advanced materials, including coatings and composites with specialized properties.

Biological Studies

The compound is also significant in biological research, particularly in:

- Enzyme Mechanisms : this compound is used to study enzyme-catalyzed reactions involving brominated compounds, providing insights into metabolic pathways.

Chemical Reactions Involving this compound

The compound participates in several key reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the bromine atom with nucleophiles like amines or thiols | Sodium azide, potassium thiocyanate |

| Reduction | Reduction of the carbonyl group to yield alcohols | Sodium borohydride, lithium aluminum hydride |

| Hydrolysis | Hydrolysis of the ester group to produce carboxylic acids and alcohols | Aqueous HCl or NaOH |

Case Study 1: Synthesis of α-substituted Carbonyl Compounds

A study demonstrated the use of this compound in synthesizing α-substituted carbonyl compounds via alkylation reactions. The reaction was optimized under various conditions to enhance yield and selectivity.

Case Study 2: Pharmaceutical Applications

Research highlighted the synthesis of a new class of potential anti-cancer agents derived from this compound. The compound's reactivity allowed for efficient formation of complex structures that showed promising biological activity.

Mecanismo De Acción

The mechanism of action of ethyl 2-bromo-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The bromine atom can also participate in substitution reactions, making the compound versatile in organic synthesis .

Comparación Con Compuestos Similares

Ethyl 3-oxobutanoate (Ethyl acetoacetate): Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Ethyl 2-chloro-3-oxobutanoate: Similar structure but with chlorine instead of bromine, leading to different reactivity and reaction conditions.

Ethyl 2-iodo-3-oxobutanoate: Contains iodine, which is a better leaving group than bromine, making it more reactive in substitution reactions.

Uniqueness: Ethyl 2-bromo-3-oxobutanoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its non-halogenated counterpart, ethyl 3-oxobutanoate. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .

Actividad Biológica

Ethyl 2-bromo-3-oxobutanoate (CAS No. 609-13-2) is an organic compound that has garnered attention in various fields of research due to its unique biological activity and chemical properties. This article delves into its mechanisms of action, biochemical pathways, and applications in scientific research, supported by data tables and case studies.

Molecular Formula : CHBrO

Molecular Weight : 209.04 g/mol

Storage Conditions : Inert atmosphere, stored at -20°C to maintain stability .

This compound primarily acts through the alkylation of enolate ions , a crucial step in several biochemical pathways. The compound interacts with its targets by forming α-substituted carbonyl compounds, which are essential intermediates in organic synthesis .

Biochemical Pathways

- Malonic Ester Synthesis : this compound is involved in the formation of new carbon-carbon bonds through the alkylation of enolate ions.

- Acetoacetic Ester Synthesis : It serves as a key intermediate for synthesizing various biologically active compounds.

Biological Activity

This compound exhibits several biological activities, including:

- Antiviral Properties : Research indicates that derivatives of this compound can act as potential antiviral agents, particularly when modified with thiourea derivatives .

- Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms due to its ability to form stable intermediates during reactions involving nucleophiles .

Case Study 1: Antiviral Activity

A study evaluated the antiviral potential of this compound derivatives. The results showed that these compounds could inhibit viral replication effectively, suggesting their potential as therapeutic agents against viral infections .

Case Study 2: Organic Synthesis

In a synthetic application, this compound was used to produce thiazole derivatives through a one-pot reaction with thiourea. The yields were promising, showcasing the compound's utility in organic synthesis .

Comparison with Similar Compounds

| Compound Name | Structure | Reactivity |

|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | CHClO | Less reactive than bromo derivative |

| Ethyl 2-iodo-3-oxobutanoate | CHIO | More reactive due to iodine |

| Ethyl 3-oxobutanoate (Ethyl acetoacetate) | CHO | Lacks halogen, less reactive |

The presence of bromine in this compound enhances its reactivity in nucleophilic substitution reactions compared to similar compounds lacking halogens .

Propiedades

IUPAC Name |

ethyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKQTAWMMZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.